[4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
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Overview
Description
2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The regioselectivity of the reaction can be controlled using specific leaving groups and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting devices and other optical applications.
Biological Research: The compound can be used as a fluorescent probe for studying intracellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that are essential for cancer cell survival and proliferation . The compound’s structure allows it to bind to the active site of the target enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Known for its selective estrogen receptor β antagonistic activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also studied for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
2-(4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetonitrile is unique due to its specific structural features, such as the presence of a piperazine ring and a nitrile group, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H24N6 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C21H24N6/c1-2-6-18-15-20(26-13-11-25(10-9-22)12-14-26)27-21(24-18)19(16-23-27)17-7-4-3-5-8-17/h3-5,7-8,15-16H,2,6,10-14H2,1H3 |
InChI Key |
WIVIMFCQSBXVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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